molecular formula C32H53N7O8S B12567356 Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine CAS No. 193332-74-0

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine

Cat. No.: B12567356
CAS No.: 193332-74-0
M. Wt: 695.9 g/mol
InChI Key: XGAFBLITHUUZSD-SNQOQQGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine is a hexapeptide composed of six amino acids: glycine, valine, tyrosine, valine, lysine, and methionine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar SPPS protocols but are optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine depends on its specific biological target. Peptides can interact with enzymes, receptors, or other proteins, leading to various biological effects. The molecular targets and pathways involved are often studied using techniques like molecular docking and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another hexapeptide with a similar structure but different amino acid composition.

    Acetyl tetrapeptide-15: A synthetic peptide used in skincare formulations.

Uniqueness

Glycyl-L-valyl-L-tyrosyl-L-valyl-L-lysyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its combination of hydrophobic and hydrophilic residues allows for diverse interactions with biological molecules.

Properties

CAS No.

193332-74-0

Molecular Formula

C32H53N7O8S

Molecular Weight

695.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C32H53N7O8S/c1-18(2)26(38-25(41)17-34)30(44)37-24(16-20-9-11-21(40)12-10-20)29(43)39-27(19(3)4)31(45)35-22(8-6-7-14-33)28(42)36-23(32(46)47)13-15-48-5/h9-12,18-19,22-24,26-27,40H,6-8,13-17,33-34H2,1-5H3,(H,35,45)(H,36,42)(H,37,44)(H,38,41)(H,39,43)(H,46,47)/t22-,23-,24-,26-,27-/m0/s1

InChI Key

XGAFBLITHUUZSD-SNQOQQGOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.